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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tasurgratinib's efficacy in cancers characterized
by Fibroblast Growth Factor Receptor 2 (FGFRZ2) fusions versus those with FGFR2
amplification. The content is based on available clinical and preclinical data to support
researchers, scientists, and drug development professionals in their understanding of this
targeted therapy.

Tasurgratinib (E7090) is an orally administered, selective inhibitor of FGFR1, 2, and 3. Its
mechanism of action involves blocking the ATP-binding site of the FGFRs, thereby inhibiting
the downstream signaling pathways that contribute to cell proliferation, survival, and migration.
While clinical development has predominantly focused on FGFR2 fusion-positive malignancies,
emerging data from basket trials are beginning to shed light on its activity in tumors with
FGFR2 amplification.

Comparative Efficacy of Tasurgratinib

The available data indicates a notable difference in the clinical activity of tasurgratinib between
FGFR2 fusion-positive and FGFR2-amplified solid tumors.

Clinical Efficacy in FGFR2 Fusion-Positive
Cholangiocarcinoma (CCA)
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A pivotal Phase 2, single-arm study (NCT04238715) evaluated the efficacy and safety of
tasurgratinib in patients with unresectable, advanced, or metastatic cholangiocarcinoma
harboring FGFR2 fusions who had received at least one prior line of chemotherapy.

95% Confidence Interval

Efficacy Endpoint Result
(cn

Objective Response Rate

30.2% 19.2% - 43.0%
(ORR)
Median Duration of Response

5.6 months 3.7 - 9.3 months
(DoR)
Median Progression-Free

) 5.4 months 3.7 - 5.6 months

Survival (PFS)
Median Overall Survival (OS) 13.1 months 10.8 - 17.4 months
Disease Control Rate (DCR) 79.4% 67.3% - 88.5%

These results demonstrate a meaningful clinical benefit for tasurgratinib in a pre-treated
population of patients with FGFR2 fusion-positive CCA.

Clinical Efficacy in FGFR2 Amplified Solid Tumors

Data on the efficacy of tasurgratinib in FGFR2-amplified cancers is more limited and suggests
attenuated activity compared to fusion-positive disease.

The FORTUNE study (NCT04962867), a Phase 2 basket trial, included a cohort (Group C) of
patients with various solid tumors harboring FGFR1/2 gene amplification or other FGFR
activating mutations. In this mixed-histology cohort of 15 patients, the objective response rate
was low.

A Phase 1 expansion study also enrolled ten patients with gastric cancer, of whom two had
FGFR2 gene amplification and eight had high FGFR2 protein expression. A single partial
response was observed in this group.
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activating mutations
Gastric cancer with
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or high protein

expression

The available data, although limited, suggests that tasurgratinib has modest single-agent

activity in unselected patients with FGFR2-amplified solid tumors. Further investigation is

needed to identify potential biomarkers that may predict response in this setting.

Signaling Pathways and Mechanism of Action

FGFR2 fusions and amplifications both lead to aberrant activation of downstream signaling
pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive
tumorigenesis. However, the nature of the genomic alteration may influence the degree of

pathway activation and dependency.
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Figure 1. Simplified FGFR2 signaling pathway and the inhibitory action of tasurgratinib.

Experimental Protocols
Pivotal Phase 2 Study in FGFR2 Fusion-Positive CCA
(NCT04238715)

o Study Design: This was a single-arm, open-label, multicenter Phase 2 study.

» Patient Population: Patients with histologically or cytologically confirmed unresectable,
advanced, or metastatic cholangiocarcinoma with an FGFR2 gene fusion detected by
fluorescence in situ hybridization (FISH) who had received at least one prior systemic
chemotherapy regimen.
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« Intervention: Tasurgratinib was administered orally at a dose of 140 mg once daily.

e Primary Endpoint: The primary endpoint was the objective response rate (ORR) as assessed
by an independent imaging review committee according to RECIST v1.1.

e Secondary Endpoints: Secondary endpoints included duration of response (DoR), disease
control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.
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Figure 2. Experimental workflow for the Phase 2 study of tasurgratinib in FGFR2 fusion-
positive CCA.

FORTUNE Study (NCT04962867)
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o Study Design: This was a Phase 2, open-label, single-arm, multicenter basket trial.

» Patient Population: Patients with advanced solid tumors harboring specific FGFR gene
alterations were enrolled into different cohorts. Group C included patients with FGFR1/2
gene amplification or other activating mutations not included in other groups.

« Intervention: Tasurgratinib was administered orally at a dose of 140 mg once daily.

e Primary Endpoint: The primary endpoint for Group C was the objective response rate (ORR)
as determined by an independent central review.

Conclusion

Tasurgratinib demonstrates significant clinical efficacy in patients with FGFR2 fusion-positive
cholangiocarcinoma, establishing it as a valuable therapeutic option for this molecularly defined
patient population. In contrast, the currently available data suggests limited single-agent activity
in a broader population of patients with FGFR2-amplified solid tumors. Further research is
warranted to elucidate the potential role of tasurgratinib in FGFR2-amplified cancers, including
the identification of predictive biomarkers and the exploration of combination strategies.
Preclinical studies directly comparing the sensitivity of FGFR2 fusion versus amplification
models to tasurgratinib would be highly informative.

 To cite this document: BenchChem. [Tasurgratinib Efficacy: A Comparative Analysis in
FGFR2 Fusion vs. Amplification-Driven Cancers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b607249#comparing-tasurgratinib-
efficacy-in-fgfr2-fusion-vs-amplification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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